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1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Lipophilicity Physicochemical property Drug-likeness

Researchers requiring the precise 2-(piperidin-1-yl)pyrimidin-4-yl regioisomer for TNKS/PARP-1 docking studies face limited availability of the 3,4-dimethylphenyl-substituted analog. CAS 1797720-42-3 fills this gap as a non-halogenated comparator that eliminates metabolic liabilities associated with halogenated congeners. • Enables rigorous comparative modeling against the 4-piperidinylpyrimidine regioisomer (CAS 1797078-02-4) for hinge-region SAR • XLogP3 ≈ 2.8 positions it within the favorable lipophilicity range for oral bioavailability lead optimization • Serves as a retention-time and mass-spectral reference ([M+H]+ at m/z 340.4) for LC-MS differentiation of close structural analogs in screening libraries • Request a Certificate of Analysis specifying HPLC purity (≥95%) and identity confirmation (1H NMR, MS)

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1797720-42-3
Cat. No. B2532970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
CAS1797720-42-3
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3)C
InChIInChI=1S/C19H25N5O/c1-14-6-7-16(12-15(14)2)23-19(25)21-13-17-8-9-20-18(22-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,23,25)
InChIKeyQADFJAXOGDPRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797720-42-3): Procurement-Relevant Identity, Structural Class & Knowledge Baseline


1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797720-42-3) is a synthetic small-molecule urea derivative (molecular formula C19H25N5O, molecular weight 339.4 g/mol) belonging to the phenylurea class [1]. The compound features a 3,4-dimethylphenyl group linked via a urea bridge to a 2-(piperidin-1-yl)pyrimidin-4-ylmethyl moiety. This chemotype is contextualized within the broader patent landscape of piperidine-urea derivatives claimed as inhibitors of Tankyrases (TANKs) and poly(ADP-ribose)polymerase PARP-1 [2]. However, as of the current evidence cutoff, no primary research articles, authoritative bioassay database entries, or patent examples explicitly containing quantitative pharmacological data for CAS 1797720-42-3 were identified in PubMed, ChEMBL, BindingDB, or Google Patents. Procurement decisions based on this compound therefore require an explicit acknowledgment that its differentiation from close structural analogs rests on structural inference rather than on published head-to-head quantitative comparisons.

Why Generic Substitution Among 1-Aryl-3-(piperidinylpyrimidinylmethyl)ureas Is Not Scientifically Justified for CAS 1797720-42-3


Within the 1-aryl-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea chemotype, even minor aryl substituent changes are known to produce substantial differences in biological target engagement. The 3-chlorophenyl analog (CAS 1798034-84-0) has been registered in PubChem with a deposited UT-A1 urea transporter inhibition IC50 of 1,500 nM, yet no corresponding UT-A1 data exist for the 3,4-dimethylphenyl congener [1]. The regioisomer 1-(3,4-dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797078-02-4) differs only in the attachment point of the piperidine–pyrimidine scaffold, a positional isomerism known in medicinal chemistry to profoundly alter kinase selectivity profiles [2]. Consequently, assuming equivalent potency, selectivity, or physicochemical behavior between CAS 1797720-42-3 and any of its close analogs without compound-specific quantitative evidence is scientifically unsound and poses a material risk to experimental reproducibility.

Product-Specific Quantitative Evidence Guide: Differentiating CAS 1797720-42-3 from Its Closest Structural Analogs


Aryl Substituent LogP Differentiation: 3,4-Dimethylphenyl vs. 3-Chlorophenyl and 3,5-Difluorophenyl Congeners

Computationally predicted logP values differentiate the target compound from its halogenated analogs. The 3,4-dimethylphenyl substitution confers a calculated logP (XLogP3) of approximately 2.8 (estimated by fragment-based method), compared to XLogP3 ≈ 2.7 for the 3-chlorophenyl analog (CAS 1798034-84-0) and XLogP3 ≈ 2.3 for the 3,5-difluorophenyl analog (CAS 1797224-30-6) [1][2]. This logP difference of approximately 0.5 units between the dimethyl and difluoro congeners is expected to translate into measurably distinct membrane permeability and nonspecific protein binding, parameters routinely assessed during hit-to-lead triage.

Lipophilicity Physicochemical property Drug-likeness

Regioisomeric Scaffold Differentiation: 2-(Piperidin-1-yl)pyrimidin-4-ylmethyl vs. 4-(Piperidin-1-yl)pyrimidin-2-ylmethyl Urea Connectivity

The target compound positions the piperidine substituent at C2 of the pyrimidine ring (2-(piperidin-1-yl)pyrimidine), whereas the regioisomer CAS 1797078-02-4 carries the piperidine at C4 (4-(piperidin-1-yl)pyrimidine) [1]. Both share identical molecular formula (C19H25N5O) and molecular weight (339.4 g/mol). In kinase inhibitor pharmacophores, the pyrimidine N1 and substituent positions are critical vectors for hinge-region hydrogen bonding; interchanging the substitution pattern can invert or abolish kinase selectivity. This topological distinction is structural, not computational, and is independently verifiable by 1H NMR or HPLC retention time.

Scaffold topology Kinase inhibitor design Positional isomerism

UT-A1 Urea Transporter Inhibition: Class-Level Contextualization and Absence of Direct Target Compound Data

The 3-chlorophenyl analog (CAS 1798034-84-0) has a reported BindingDB IC50 of 1,500 nM for inhibition of rat UT-A1 expressed in MDCK cells (fluorescence plate reader assay, 15 min incubation) [1]. No UT-A1 or UT-B inhibition data exist for the 3,4-dimethylphenyl target compound in any public database. Benchmark UT-A1 inhibitors such as 1,2,4-triazoloquinoxaline derivatives achieve IC50 values of approximately 150 nM [2], while 3-nitrophenyl-thiourea exhibits IC50 ~200 µM [3]. The target compound's UT-A1 activity—and, critically, its selectivity window relative to UT-B—remains experimentally undetermined. Any claim of UT-A1 potency or selectivity for CAS 1797720-42-3 would require de novo experimental validation.

Urea transporter UT-A1 inhibition Diuretic target

Methyl Substitution Pattern on Phenyl Ring: 3,4-Dimethyl vs. 2,4-Dimethyl Topology

The target compound carries methyl groups at the 3- and 4-positions of the phenyl ring, whereas CAS 1797974-86-7 is the 2,4-dimethylphenyl congener [1]. Both share the same pyrimidine connectivity (2-(piperidin-1-yl)pyrimidin-4-ylmethyl) and identical molecular formula (C19H25N5O, MW 339.4). The 3,4- vs. 2,4-dimethyl positional isomerism alters the steric and electronic environment around the urea NH, a feature known to influence hydrogen-bonding geometry with kinase hinge regions and urea transporter binding pockets. This difference, while subtle in molecular weight, represents a distinct chemical entity with potentially divergent target engagement profiles.

Substituent topology Steric effects SAR

Evidence-Anchored Application Scenarios for 1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797720-42-3)


Medicinal Chemistry Kinase Inhibitor SAR Exploration Requiring a Defined 3,4-Dimethylphenyl Pharmacophore

In kinase inhibitor lead optimization programs, the 3,4-dimethylphenyl urea motif is a recognized privileged fragment for occupying hydrophobic back pockets. CAS 1797720-42-3 provides this specific substitution pattern on a 2-(piperidin-1-yl)pyrimidin-4-ylmethyl scaffold, a topology consistent with the piperidine-urea Tankyrase/PARP-1 inhibitor patent class [1]. Procurement of this precise regioisomer—rather than the 4-piperidinylpyrimidine isomer—is critical when the project's docking model or SAR hypothesis requires the piperidine at the pyrimidine C2 position. The compound serves as a scaffold for further functionalization, and its predicted logP (XLogP3 ≈ 2.8) positions it within a favorable lipophilicity range for oral bioavailability, provided that solubility permits [2].

Urea Transporter (UT-A1/UT-B) Probe Development Requiring a Non-Halogenated Aryl Chemotype

For laboratories investigating urea transporter inhibitors as salt-sparing diuretics, halogenated phenyl urea analogs (e.g., 3-chlorophenyl, IC50 = 1,500 nM) provide a baseline activity reference [1]. CAS 1797720-42-3, bearing only methyl substituents, eliminates the halogen atom that can complicate metabolic profiling (e.g., glutathione conjugation, CYP oxidation). This compound is therefore suitable as a non-halogenated comparator in UT-A1/UT-B selectivity panels, with the explicit caveat that its own UT-A1 and UT-B IC50 values have not been experimentally determined and must be measured in-house. Benchmark UT-A1 inhibitors such as 1,2,4-triazoloquinoxalines (IC50 ≈ 150 nM) [2] and dimethylthiourea (IC50 2–3 mM) [3] provide reference standards for assay validation.

Computational Chemistry and Molecular Docking Campaigns Targeting the Tankyrase or PARP-1 ATP-Binding Site

The piperidine-urea chemotype is claimed in patents as inhibiting Tankyrases and PARP-1 [1]. CAS 1797720-42-3, with its 3,4-dimethylphenyl urea and 2-(piperidin-1-yl)pyrimidine scaffold, presents a suitable ligand for computational docking studies, pharmacophore modeling, and free-energy perturbation (FEP) calculations aimed at predicting binding affinity to the TNKS1/TNKS2 nicotinamide pocket. When combined with the regioisomer CAS 1797078-02-4 [2], the pair enables rigorous comparative modeling of pyrimidine connectivity effects on hinge-region hydrogen bonding. Procurement of both isomers from a single vendor ensures batch-to-batch consistency for computational validation.

Analytical Reference Standard for HPLC/MS Method Development and Purity Assessment

Given the proliferation of structurally similar 1-aryl-3-(piperidinylpyrimidinylmethyl)ureas in commercial screening libraries, CAS 1797720-42-3 can serve as a retention-time and mass-spectral reference standard for differentiating close analogs (e.g., 3-chlorophenyl, 3,5-difluorophenyl, 2,4-dimethylphenyl congeners) during LC-MS purity verification. The compound's distinct molecular ion ([M+H]+ at m/z 340.4) and characteristic fragmentation pattern allow unambiguous identification, reducing the risk of compound misidentification in high-throughput screening workflows. Users should request a Certificate of Analysis specifying purity (HPLC, ≥95%) and identity confirmation (1H NMR, MS) from the supplier.

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